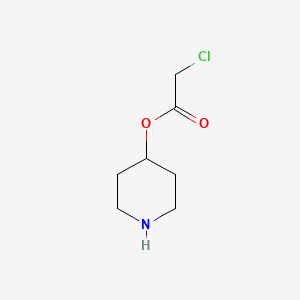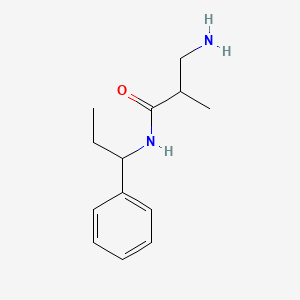
3-amino-2-methyl-N-(1-phenylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-methyl-N-(1-phenylpropyl)propanamide is an organic compound with the molecular formula C13H20N2O It is a member of the amide family, characterized by the presence of an amide functional group (RC(=O)NR2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-N-(1-phenylpropyl)propanamide typically involves the reaction of 3-amino-2-methylpropanamide with 1-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-2-methyl-N-(1-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-amino-2-methyl-N-(1-phenylpropyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-2-methyl-N-(1-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide with the formula C3H7NO.
N-(3-Amino-2-methylphenyl)propanamide: A related compound with a similar structure but different substituents.
Uniqueness
3-amino-2-methyl-N-(1-phenylpropyl)propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amide group with a phenylpropyl substituent makes it particularly useful in various applications .
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-amino-2-methyl-N-(1-phenylpropyl)propanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-12(11-7-5-4-6-8-11)15-13(16)10(2)9-14/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16) |
Clave InChI |
RZJMHLAJJOKNBT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(=O)C(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


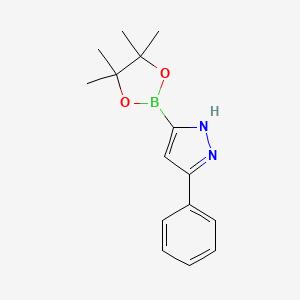
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
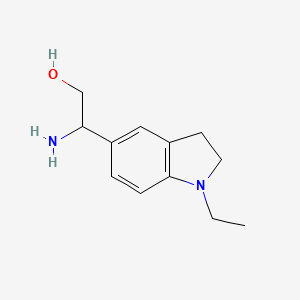
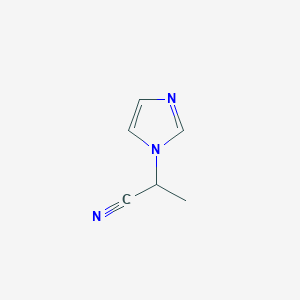
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)

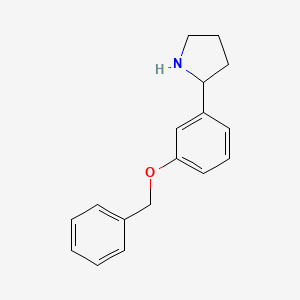
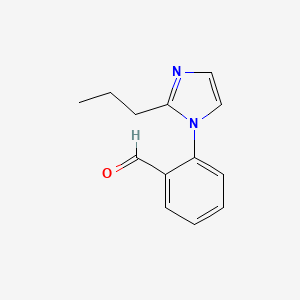

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)

